(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound with the identifier “(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” is a chemical substance with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized processes to ensure efficiency and cost-effectiveness. This can include continuous flow reactions, automated systems, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with different functional groups.
Scientific Research Applications
(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in various industrial processes and applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
(5Z)-1-(4-bromophenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-15)9(16)13-11(14)18/h1-5,15H,(H,13,16,18)/b8-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHALGNWFDGIHT-YVMONPNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CO)C(=O)NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\O)/C(=O)NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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